N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide

Description

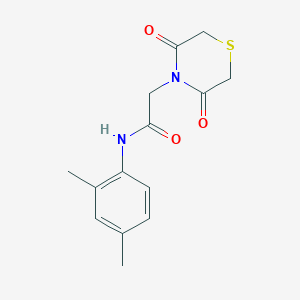

N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a thiomorpholine-3,5-dione ring system linked to a 2,4-dimethylphenyl group via an acetamide bridge. The thiomorpholinone moiety distinguishes it from oxygen-containing morpholinone derivatives, likely influencing its electronic properties, solubility, and metabolic stability .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-9-3-4-11(10(2)5-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIVZCUQEIBDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CSCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide typically involves the following steps:

Formation of the dioxothiomorpholine ring: This can be achieved through the reaction of a suitable thiomorpholine precursor with an oxidizing agent.

Acylation: The dioxothiomorpholine intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

Reduction: Reduction reactions may target the carbonyl groups in the dioxothiomorpholine ring.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes structurally related acetamide derivatives and their distinguishing features:

Thiomorpholinone vs. Morpholinone/Oxazolidinone Systems

- Lipophilicity: Sulfur’s larger atomic radius and lower electronegativity may increase lipophilicity, improving membrane permeability compared to oxazolidinone or morpholinone analogs .

Aromatic Substituent Effects

Spectral Characterization

- 1H NMR: The target compound’s thiomorpholinone ring protons are expected to resonate downfield (δ 3.5–4.5 ppm) due to sulfur’s deshielding effect, contrasting with morpholinone analogs (δ 3.0–3.8 ppm) .

- 13C NMR: The carbonyl carbons (C=O, C=S) in the thiomorpholinone ring would appear at δ 165–175 ppm, distinct from morpholinone (δ 160–170 ppm) .

Biological Activity

N-(2,4-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic organic compound belonging to the class of acetamides. Its complex structure consists of a phenyl ring with two methyl substitutions and a thiomorpholine ring containing two keto groups. This compound has garnered interest in pharmacological research due to its potential biological activities.

- Molecular Formula : C16H20N2O3S

- Molecular Weight : 320.4066 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.4066 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is likely mediated through its interactions with various molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.

- Modulation of Protein Activity : By interacting with proteins, it may alter their function or stability.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of thiomorpholine exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicated that certain acetamides could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders.

- Antimicrobial Efficacy : Compounds structurally similar to this compound showed significant activity against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with related compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-(2-methoxyphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | Antimicrobial | Similar structure; shows broad-spectrum activity. |

| N-(2,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide | Anticancer | Demonstrated cytotoxicity in vitro studies. |

| 2-(3,5-Dioxothiomorpholin-4-yl)-N-(2-methylphenyl)acetamide | Neuroprotective | Protects against oxidative stress in neuronal cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.